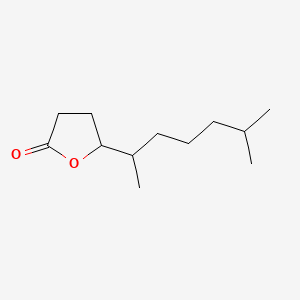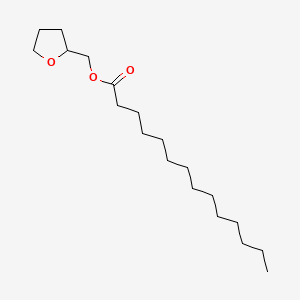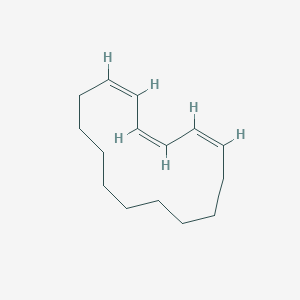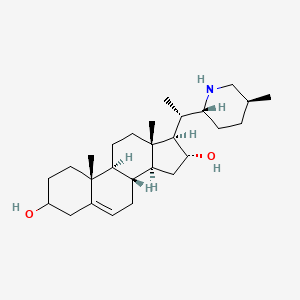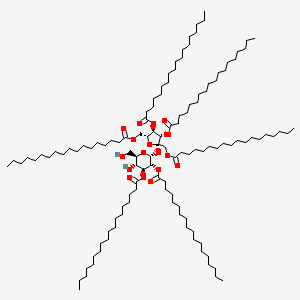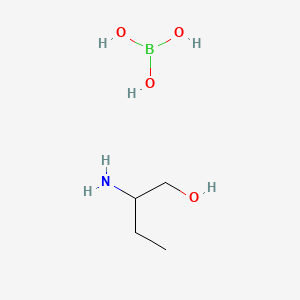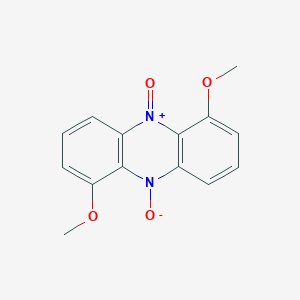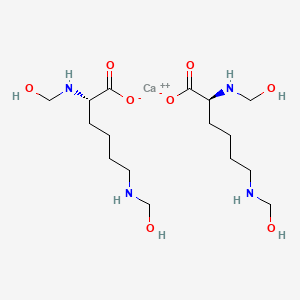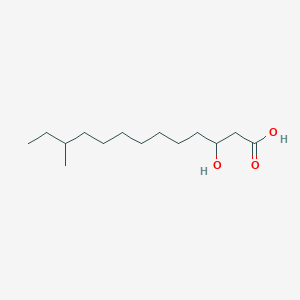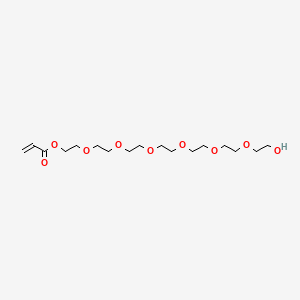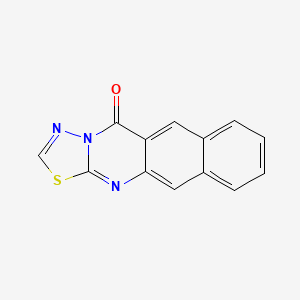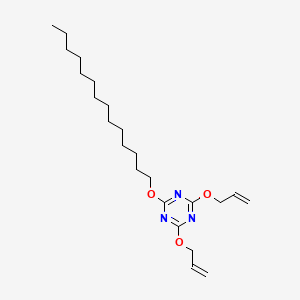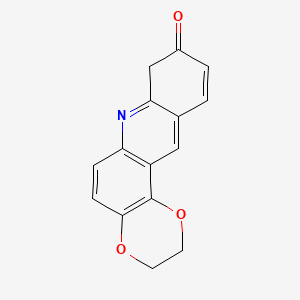
1,4-Dioxano(5,6-a)acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one is a heterocyclic compound that features a fused ring system combining acridine and dioxane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate acridine derivatives with dioxane moieties under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 2,3-dihydro-1,4-dioxino[2,3-b]pyridine-8-carboxylic acid
- 2,3-dihydro-1,4-dioxino[2,3-b]pyridine-8-carbonitrile
Uniqueness
3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one is unique due to its fused ring system that combines acridine and dioxane structures This fusion imparts distinct electronic and steric properties, making it different from other similar compounds
Properties
CAS No. |
184582-58-9 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3,8-dihydro-2H-[1,4]dioxino[2,3-a]acridin-9-one |
InChI |
InChI=1S/C15H11NO3/c17-10-2-1-9-7-11-12(16-13(9)8-10)3-4-14-15(11)19-6-5-18-14/h1-4,7H,5-6,8H2 |
InChI Key |
ROBLJCRGWYTCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC3=C2C=C4C=CC(=O)CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


